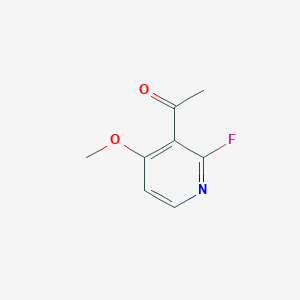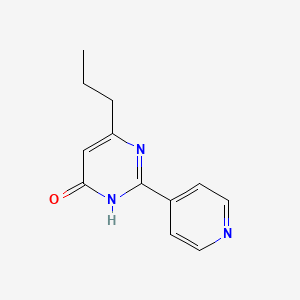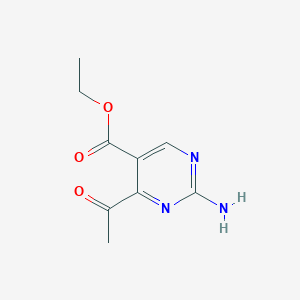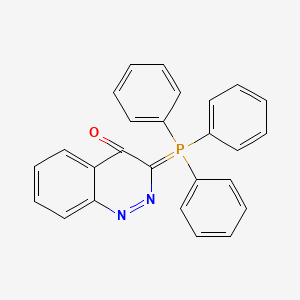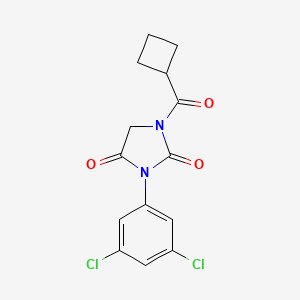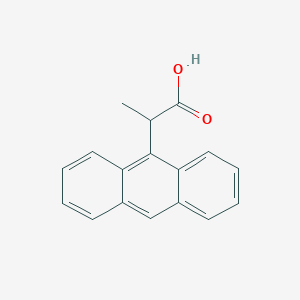
2-(Anthracen-9-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anthracen-9-yl)propanoic acid is an organic compound that belongs to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anthracen-9-yl)propanoic acid typically involves the Knoevenagel condensation of 9-anthraldehyde with malonic acid, followed by decarboxylation. The reaction is carried out in the presence of a base such as piperidine and a solvent like ethanol. The intermediate product is then subjected to hydrolysis and decarboxylation to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 2-(Anthracen-9-yl)propanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Anthracen-9-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex anthracene derivatives.
Biology: Investigated for its potential use in fluorescence-based imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 2-(Anthracen-9-yl)propanoic acid involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo photophysical changes, making it useful in fluorescence imaging. Additionally, its structural properties allow it to interact with biological macromolecules, potentially influencing cellular processes .
Similar Compounds:
- 9-Anthracenecarboxylic acid
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison: this compound is unique due to its propanoic acid moiety, which imparts distinct chemical reactivity compared to other anthracene derivatives. This structural feature allows for a broader range of chemical modifications and applications, particularly in the field of organic electronics and fluorescence imaging .
Propiedades
Fórmula molecular |
C17H14O2 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-anthracen-9-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19) |
Clave InChI |
JVLRJYDOJMOUNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


